molecular formula C6H6N2O2S B1269056 (Pyrimidin-2-ylthio)acetic acid CAS No. 88768-45-0

(Pyrimidin-2-ylthio)acetic acid

Cat. No. B1269056
CAS RN: 88768-45-0
M. Wt: 170.19 g/mol
InChI Key: NIEOYUNNKKAQKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (Pyrimidin-2-ylthio)acetic acid derivatives involves base-catalyzed condensation reactions, often employing beta-aroylpropionic acid, thiourea, and aldehydes in ethanol. These methods lead to the formation of various (Pyrimidin-2-ylthio)acetic acid derivatives with potential anti-inflammatory and antimycobacterial activities (Bahekar & Shinde, 2004); (Mamolo et al., 2001).

Molecular Structure Analysis

Studies on the molecular structure of (Pyrimidin-2-ylthio)acetic acid derivatives reveal their complex conformations and how substituents affect ionization and molecular stability. The aromatic ring's orientation and the carboxyl plane's angle significantly influence the compound's properties and reactivity (Ramos Silva et al., 2011).

Chemical Reactions and Properties

(Pyrimidin-2-ylthio)acetic acid derivatives undergo various chemical reactions, including bromination, alkylation, and nucleophilic aromatic substitution, showcasing their reactivity towards different chemical agents. These reactions are crucial for modifying the compound's biological activity and pharmacological profile (Ukrainets et al., 2009); (Gabler & Schubert-Zsilavecz, 2011).

Physical Properties Analysis

The physical properties of (Pyrimidin-2-ylthio)acetic acid derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents and the molecular conformation. The polymorphic forms of these compounds demonstrate significant differences in their physical characteristics, which can affect their chemical reactivity and biological activity (Silva et al., 2011).

Chemical Properties Analysis

The chemical properties of (Pyrimidin-2-ylthio)acetic acid derivatives, including acidity, reactivity towards nucleophiles, and electrophiles, are crucial for their biological activity. These properties are determined by the electronic structure of the pyrimidine ring and the acetic acid moiety, influencing the compounds' pharmacological and chemical behavior (Brown & Waring, 1978).

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application : Pyrimidines, including “(Pyrimidin-2-ylthio)acetic acid”, have been found to display a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

2. Inhibition of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase

  • Summary of Application : YS121, a derivative of “(Pyrimidin-2-ylthio)acetic acid”, has been found to inhibit microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase . These enzymes are involved in the inflammatory response, and their inhibition could potentially be used to treat inflammatory diseases.

3. Antioxidant Applications

  • Summary of Application : Pyrimidines, including “(Pyrimidin-2-ylthio)acetic acid”, have been found to display antioxidant effects . These effects are attributed to their ability to neutralize harmful free radicals in the body .

4. Antimicrobial Applications

  • Summary of Application : Pyrimidines, including “(Pyrimidin-2-ylthio)acetic acid”, have been found to display antimicrobial effects . These effects are attributed to their ability to inhibit the growth of harmful microorganisms .

5. Antiviral Applications

  • Summary of Application : Pyrimidines, including “(Pyrimidin-2-ylthio)acetic acid”, have been found to display antiviral effects . These effects are attributed to their ability to inhibit the replication of viruses .

6. Antituberculosis Applications

  • Summary of Application : Pyrimidines, including “(Pyrimidin-2-ylthio)acetic acid”, have been found to display antituberculosis effects . These effects are attributed to their ability to inhibit the growth of Mycobacterium tuberculosis .

Safety And Hazards

“(Pyrimidin-2-ylthio)acetic acid” is classified as a skin irritant and an eye irritant. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for the study of “(Pyrimidin-2-ylthio)acetic acid” and other pyrimidine derivatives include further exploration of their synthesis, biological properties, and potential therapeutic applications . For instance, pyrimidine derivatives have been found to exhibit potent anti-inflammatory effects, suggesting their potential as anti-inflammatory agents .

properties

IUPAC Name

2-pyrimidin-2-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-5(10)4-11-6-7-2-1-3-8-6/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEOYUNNKKAQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237311
Record name (Pyrimidin-2-ylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-Pyrimidylthio)acetic acid

CAS RN

88768-45-0
Record name 2-(2-Pyrimidinylthio)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88768-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyrimidin-2-ylthio)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pyrimidin-2-ylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyrimidin-2-ylthio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
A Koeberle, A Rossi, H Zettl, C Pergola, F Dehm… - … of Pharmacology and …, 2010 - ASPET
The microsomal prostaglandin E 2 synthase (mPGES)-1 is one of the terminal isoenzymes of prostaglandin (PG) E 2 biosynthesis. Pharmacological inhibitors of mPGES-1 are proposed …
Number of citations: 58 jpet.aspetjournals.org
AV Shumadalova, SA Meshcheryakova - ПУТИ И ФОРМЫ …, 2018 - elibrary.ru
Antimicrobial resistance to antibiotics is a global worldwide problem. Pyrimidine and thiethane fragments have been incorporated into a wide variety of biologically active substances …
Number of citations: 0 elibrary.ru
AV Shumadalova, SA Meshcheryakova - … SCIENTIFIC REVIEW OF THE …, 2017 - elibrary.ru
Diacyl derivatives of thietanyloxypyrimidine were synthesized by acylation of 2-[6-methyl-4-(thiethane-3-yloxy) pyrimidin-2-ylthio] acetic acid hydrazide with carboxylic acid derivatives. …
Number of citations: 0 elibrary.ru
HB Zhu, G Xu, YY Sun - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, [Mn(C11H8N3O2S)2(H2O)4]·2H2O, the MnII ion lies on an inversion centre and is coordinated by four water molecules in equatorial positions and two N atoms …
Number of citations: 3 scripts.iucr.org
A Koeberle, H Zettl, C Greiner, M Wurglics… - Journal of medicinal …, 2008 - ACS Publications
Dual inhibition of the prostaglandin (PG) and leukotriene (LT) biosynthetic pathway is supposed to be superior over single interference, both in terms of efficacy and side effects. Here, …
Number of citations: 133 pubs.acs.org
HB Zhu, X Lu - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
In the title compound, [Zn(C11H8N3O2S)2(H2O)4], the ZnII ion lies on an inversion centre and is coordinated by four water molecules and two N atoms from two 2-[4-(4-pyridyl)pyrimidin…
Number of citations: 9 scripts.iucr.org
M Gabler, M Schubert-Zsilavecz - Molecules, 2011 - mdpi.com
YS-121 [2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid] is the result of target-oriented structural derivatization of pirinixic acid. It is a potent dual PPARα/γ-…
Number of citations: 6 www.mdpi.com
SN Abd, FMA Soliman - Der Pharma Chemica, 2015 - researchgate.net
A series of novel benzimidazole derivatives incorporating chalcone (3), pyrazolines (4),(5),(16), oxazoline (6), pyrimidines (7-13),(17) and oxirane (15) derivatives were synthesized and …
Number of citations: 13 www.researchgate.net
TR Ren, HW Yang, X Gao, XL Yang… - Pest Management …, 2000 - Wiley Online Library
The paper describes the biophore models of sulfonylurea, imidazolinone, triazolopyrimidinesulfonamide and 5‐pyrimidyltriazolo‐3‐sulfonamides established by the Apex‐3D …
Number of citations: 32 onlinelibrary.wiley.com
J Bornholdt, J Felding, RP Clausen… - … –A European Journal, 2010 - Wiley Online Library
The pyrimidine‐2‐sulfonyl (pymisyl) group is introduced as a new protecting group that can be used to activate aziridines towards ring opening. It is readily introduced and removed …

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